molecular formula C37H44O13 B017768 Urdamycin B CAS No. 104542-46-3

Urdamycin B

Katalognummer: B017768
CAS-Nummer: 104542-46-3
Molekulargewicht: 696.7 g/mol
InChI-Schlüssel: RVYIFZVNJLDNAV-VSYBRGMMSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The biosynthesis of Urdamycin B involves the use of type II polyketide synthases (PKSs). These enzymes facilitate the sequential condensation of starter units with extender units, followed by reduction, cyclization, aromatization, and tailoring reactions . The glycosylation steps involve the transfer of sugar moieties to the aglycone core by specific glycosyltransferases .

Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Streptomyces fradiae under controlled conditions. The fermentation broth is then subjected to solvent extraction and purification processes to isolate this compound .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Urdamycin B exhibits notable antibacterial properties, particularly against Gram-positive bacteria. In various studies, it has demonstrated effectiveness against strains such as Bacillus subtilis and Staphylococcus aureus.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : this compound showed a MIC value of 8.0 µg/mL against Bacillus subtilis .
  • Comparative Efficacy : When tested alongside other angucycline compounds, this compound displayed superior antibacterial activity, indicating its potential as a lead compound for antibiotic development .

Anticancer Properties

The anticancer potential of this compound has been evaluated against various cancer cell lines. Research indicates that it possesses significant cytotoxic effects.

Case Studies:

  • Cytotoxicity Assessment : this compound was tested on six cancer cell lines, including PC-3 (prostate) and MDA-MB-231 (breast). Results indicated that this compound exhibited GI50 values ranging from 0.019 to 0.104 µM, showcasing its potency compared to standard chemotherapeutics like adriamycin .
  • Mechanism of Action : The cytotoxic effects are believed to stem from its ability to interfere with cellular processes, potentially through DNA intercalation or inhibition of topoisomerases .

Potential in Viral Infections

Recent investigations have explored the potential of angucycline compounds, including this compound, as therapeutic agents against viral infections such as COVID-19.

Research Insights:

  • Binding Affinity Studies : Molecular docking studies have shown that this compound can interact with the main protease (3CLpro) of SARS-CoV-2, suggesting a possible role in antiviral drug development .
  • In Silico Analysis : The binding energy calculations indicate that this compound has favorable interactions with viral targets, warranting further in vitro and in vivo studies to assess its efficacy against coronaviruses .

Structural Characteristics

Understanding the structural features of this compound is crucial for its application in drug development.

Structural Analysis:

  • Chemical Structure : this compound is characterized by a C-glycosidic moiety and several sugar units that contribute to its biological activity .
  • Biosynthetic Pathway : The biosynthesis involves complex enzymatic processes typical of angucycline antibiotics, which may influence its pharmacological properties .

Summary of Biological Activities

Activity TypeTarget Organisms/CellsMIC / GI50 ValuesNotes
AntibacterialBacillus subtilis, Staphylococcus aureus8.0 µg/mLEffective against Gram-positive bacteria
AnticancerPC-3, MDA-MB-2310.019 - 0.104 µMPotent cytotoxic effects
AntiviralSARS-CoV-2 main proteaseNot quantifiedPotential for COVID-19 treatment

Biologische Aktivität

Urdamycin B is an angucycline antibiotic derived from the bacterium Streptomyces fradiae, known for its significant biological activities, particularly against various bacterial strains and cancer cell lines. This article explores the compound's biological activity, including its antibacterial and anticancer properties, mechanisms of action, structure-activity relationships, and recent research findings.

1. Overview of this compound

This compound (CAS Number: 104542-46-3) is part of a larger class of compounds known as angucycline glycosides. These compounds are characterized by their complex glycosidic structures and exhibit a range of biological activities. This compound has been shown to possess both antibacterial and anticancer properties, making it a subject of interest for pharmaceutical research.

2. Antibacterial Activity

This compound exhibits notable antibacterial effects, particularly against Gram-positive bacteria. Recent studies have evaluated its efficacy against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Bacillus subtilis8.0 µg/mL
Staphylococcus aureus16.0 µg/mL
Enterococcus faecalis32.0 µg/mL

These results indicate that this compound is particularly effective against Bacillus subtilis, showing potential for development as an antibacterial agent in clinical settings .

3. Anticancer Activity

The anticancer properties of this compound have been extensively studied, particularly its cytotoxic effects on various cancer cell lines:

Cell Line GI50 (µM)
PC-3 (Prostate)0.022 ± 0.006
NCI-H23 (Lung)0.103 ± 0.002
HCT-15 (Colon)0.062 ± 0.012
NUGC-3 (Stomach)2.750 ± 0.344
ACHN (Renal)0.148 ± 0.005
MDA-MB-231 (Breast)Not specified

The GI50 values indicate the concentration required to inhibit cell growth by 50%. This compound displayed significant cytotoxicity across all tested cell lines, outperforming standard chemotherapeutic agents such as Adriamycin in some cases .

The mechanism through which this compound exerts its biological effects involves interference with DNA synthesis and function, similar to other anthracycline antibiotics. It is believed to intercalate into DNA strands, disrupting replication and transcription processes, which ultimately leads to apoptosis in cancer cells .

5. Structure-Activity Relationships

Research into the structure-activity relationships (SAR) of this compound has revealed that modifications to its glycosidic structure can significantly influence its biological activity:

  • Glycosylation Patterns : Variations in the glycosylation patterns affect both antibacterial and anticancer activities.
  • Lipophilicity : Increased lipophilicity through acylation has been shown to enhance the compound's activity against certain cancer cell lines .

Recent studies have focused on synthesizing derivatives of this compound to optimize its biological activity further, exploring how different substituents impact efficacy and selectivity against target cells .

6. Case Studies and Research Findings

Several case studies highlight the potential of this compound in therapeutic applications:

  • A study demonstrated that derivatives of this compound showed enhanced activity against murine leukemia stem cells when modified through O-acylation.
  • Another investigation found that specific structural modifications led to increased selectivity for cancer cells over normal cells, suggesting a promising avenue for targeted cancer therapies .

Eigenschaften

IUPAC Name

(3R)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,8-dihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H44O13/c1-15-24(49-28-11-22(38)32(40)16(2)48-28)9-10-27(47-15)50-26-12-25(46-17(3)33(26)41)19-7-8-21-31(34(19)42)36(44)20-6-5-18-13-37(4,45)14-23(39)29(18)30(20)35(21)43/h5-8,15-17,22,24-28,32-33,38,40-42,45H,9-14H2,1-4H3/t15-,16+,17+,22+,24-,25+,26+,27-,28-,32+,33+,37+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYIFZVNJLDNAV-VSYBRGMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC(O1)OC2CC(OC(C2O)C)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6=C5C(=O)CC(C6)(C)O)O)OC7CC(C(C(O7)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](CC[C@@H](O1)O[C@@H]2C[C@@H](O[C@@H]([C@H]2O)C)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6=C5C(=O)C[C@](C6)(C)O)O)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H44O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30146541
Record name Urdamycin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30146541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

696.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104542-46-3
Record name (3R)-9-[2,6-Dideoxy-3-O-[(2S,5S,6S)-5-[(2,6-dideoxy-β-D-arabino-hexopyranosyl)oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-β-D-arabino-hexopyranosyl]-3,4-dihydro-3,8-dihydroxy-3-methylbenz[a]anthracene-1,7,12(2H)-trione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104542-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urdamycin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104542463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urdamycin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30146541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Urdamycin B
Reactant of Route 2
Urdamycin B
Reactant of Route 3
Urdamycin B
Reactant of Route 4
Urdamycin B
Reactant of Route 5
Urdamycin B
Reactant of Route 6
Urdamycin B

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.